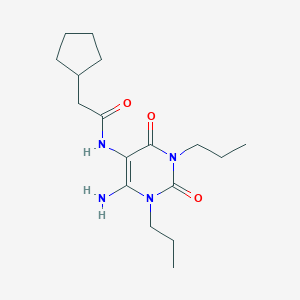
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a pyrimidine-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell proliferation. In inflammation research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense mechanisms.
Biochemische Und Physiologische Effekte
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1. In neuroprotection research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to protect against oxidative stress and reduce neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide in lab experiments is its wide range of potential applications in various diseases. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide in lab experiments is its relatively high cost compared to other compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide. In cancer research, further studies are needed to understand the specific mechanisms of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide and to determine its potential applications in combination with other cancer therapies. In inflammation research, further studies are needed to understand the effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide on different inflammatory pathways and to determine its potential applications in treating chronic inflammatory diseases. Additionally, in neuroprotection research, further studies are needed to determine the potential applications of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide in treating various neurodegenerative diseases. Overall, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide is a promising compound with many potential applications in various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide involves the reaction of 2-cyclopentylacetyl chloride with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation research has demonstrated that N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has anti-inflammatory properties and can reduce inflammation in animal models. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
112683-81-5 |
|---|---|
Produktname |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide |
Molekularformel |
C17H28N4O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide |
InChI |
InChI=1S/C17H28N4O3/c1-3-9-20-15(18)14(16(23)21(10-4-2)17(20)24)19-13(22)11-12-7-5-6-8-12/h12H,3-11,18H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
XTUNOYUUSKKWCC-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCC2)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCC2)N |
Synonyme |
Cyclopentaneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




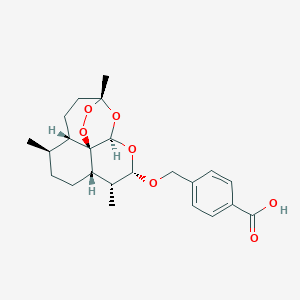

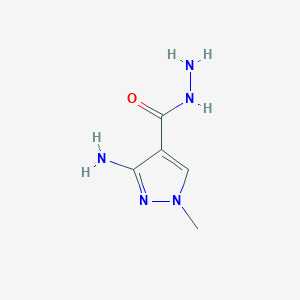
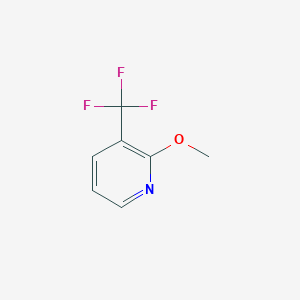
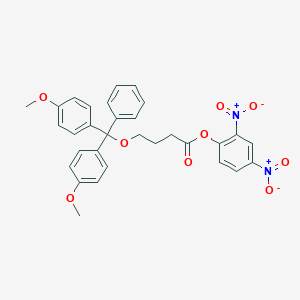
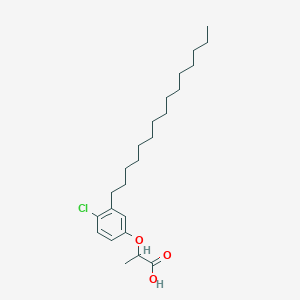

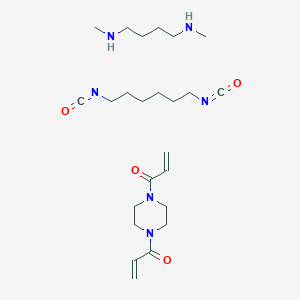
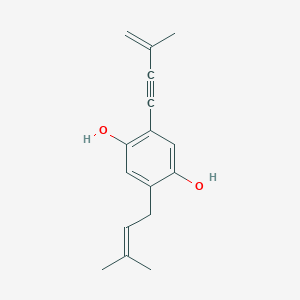
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
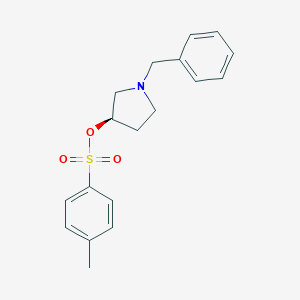
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)